ルメファンツイン ケト不純物

概要

説明

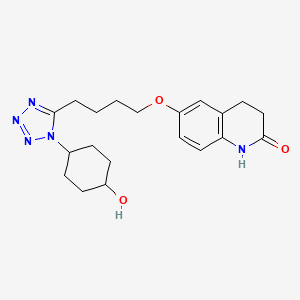

This compound is a multifunctional biomedical compound exhibiting remarkable potential in studying and treating diverse diseases . It is an impurity formed during the synthesis of Lumefantrine, a fluorene derivative belonging to the aryl amino alcohol class of anti-malarial drugs .

Molecular Structure Analysis

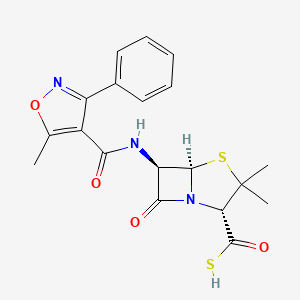

The molecular formula of the compound is C23H27Cl2NO2 . The InChI code is 1S/C23H27Cl2NO/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 . The compound’s 2D and 3D structures can be found in various databases .Chemical Reactions Analysis

The reactivity at position 4 is attenuated in the bromomethyl and phosphorylated derivates, facilitating the selective and systematic functionalization of the fluorenyl system .Physical and Chemical Properties Analysis

The compound has a molecular weight of 420.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 9 . The Exact Mass is 419.1418845 g/mol and the Monoisotopic Mass is also 419.1418845 g/mol . The Topological Polar Surface Area is 40.5 Ų .科学的研究の応用

私は、「ルメファンツイン ケト不純物」としても知られるこの化合物の科学的研究への応用に関する情報を集めるために検索を実施しました。しかし、この化合物の具体的な6〜8のユニークな応用に関する詳細な情報は、パブリックドメインでは容易に利用できません。入手可能なデータは、ほとんどが抗マラリア薬であるルメファンツインとの関連性と、その製造における製薬中間体としての役割に関するものです。

製薬中間体

ルメファンツイン ケト不純物は、耐性P. ファルシパルムマラリア {svg_1} {svg_2}の有効な治療法であるルメファンツインの合成における中間体として使用されます。

分析研究

ルメファンツインの不純物プロファイリングと安定性試験のために、HPLC-DAD / UV-ESI / MSなどの方法を開発するための分析研究に使用される可能性があります {svg_3} {svg_4}.

毒性学的研究

この化合物は、シリコ毒性学的研究の対象となっており、ルメファンツインと同等の毒性リスクを示唆しています {svg_5}.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Lumefantrine Keto Impurity, also known as 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one, 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine, or 2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one, is primarily used as an antimalarial agent . Its primary targets are the erythrocytic stages of Plasmodium spp. , including Plasmodium falciparum and unidentified Plasmodium species .

Mode of Action

The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that lumefantrine inhibits the formation ofβ-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the life cycle of the Plasmodium parasite. By inhibiting the formation of β-hematin and the synthesis of nucleic acids and proteins, Lumefantrine disrupts the parasite’s ability to reproduce and survive within the host’s red blood cells .

Pharmacokinetics

Lumefantrine is rapidly absorbed, with initial absorption occurring at 2 hours and enhanced with food . It is hepatically metabolized to desbutyl-lumefantrine by CYP3A4 . The time to peak plasma concentration for Lumefantrine is approximately 6-8 hours . The elimination half-life of Lumefantrine is between 72-144 hours . Lumefantrine is 99.7% protein-bound .

Result of Action

The result of Lumefantrine’s action is the effective treatment of acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .

Action Environment

The action, efficacy, and stability of Lumefantrine can be influenced by various environmental factors. For example, the presence of food can enhance the absorption of Lumefantrine . Additionally, the drug’s efficacy can be affected by the prevalence of drug-resistant strains of Plasmodium in certain geographical areas .

生化学分析

Biochemical Properties

It is known that Lumefantrine, the parent compound, interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Lumefantrine, the parent compound, is known to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Lumefantrine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Lumefantrine, the parent compound, has been studied extensively in both in vitro and in vivo studies

Metabolic Pathways

Lumefantrine, the parent compound, is known to be involved in various metabolic pathways

特性

IUPAC Name |

2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2NO2/c1-3-5-9-26(10-6-4-2)14-21(27)19-12-16(25)13-20-22(19)17-8-7-15(24)11-18(17)23(20)28/h7-8,11-13,21,27H,3-6,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSOIDFQNPRZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722182 | |

| Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53221-25-3 | |

| Record name | 2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)